![molecular formula C14H10F6N2O4S2 B12580953 Methanesulfonamide, N,N'-[1,1'-biphenyl]-2,2'-diylbis[1,1,1-trifluoro- CAS No. 495387-23-0](/img/structure/B12580953.png)
Methanesulfonamide, N,N'-[1,1'-biphenyl]-2,2'-diylbis[1,1,1-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- is a compound that has garnered interest due to its unique chemical structure and properties. This compound is characterized by the presence of methanesulfonamide groups attached to a biphenyl backbone, with trifluoromethyl groups adding to its distinctiveness. Its applications span various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- typically involves the reaction of biphenyl derivatives with trifluoromethanesulfonamide. One common method includes the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, followed by further reactions to introduce the biphenyl moiety . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include bromoacetonitrile, sodium azide, and various catalysts. Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with bromoacetonitrile can yield N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide .
科学的研究の応用
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用機序
The mechanism of action of Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The biphenyl backbone provides structural stability, allowing the compound to fit into binding sites effectively .
類似化合物との比較
Similar Compounds
N-Phenyltrifluoromethanesulfonimide: Similar in structure but lacks the biphenyl backbone.
N-Methyl bis(trifluoromethyl)sulfonyl imide: Contains trifluoromethyl groups but differs in the overall structure.
Uniqueness
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- is unique due to its combination of methanesulfonamide groups, biphenyl backbone, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
495387-23-0 |
|---|---|
分子式 |
C14H10F6N2O4S2 |
分子量 |
448.4 g/mol |
IUPAC名 |
1,1,1-trifluoro-N-[2-[2-(trifluoromethylsulfonylamino)phenyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H10F6N2O4S2/c15-13(16,17)27(23,24)21-11-7-3-1-5-9(11)10-6-2-4-8-12(10)22-28(25,26)14(18,19)20/h1-8,21-22H |
InChIキー |
VTQBJYMQRXIGQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


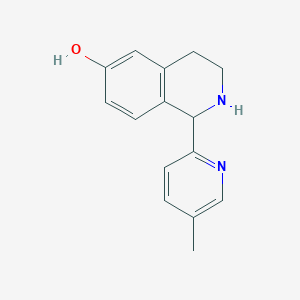
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12580898.png)
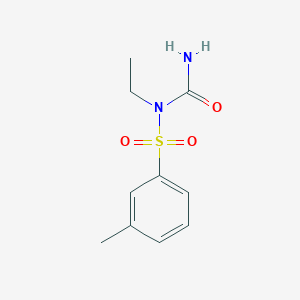

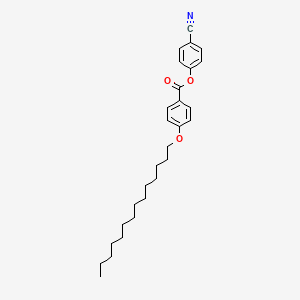
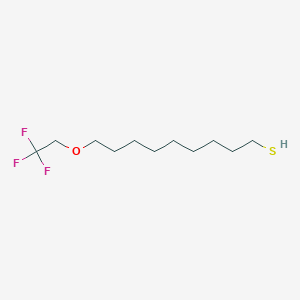
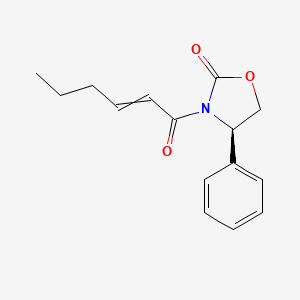
![4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline](/img/structure/B12580936.png)


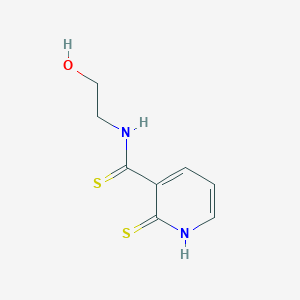
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12580973.png)

![6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one](/img/structure/B12580984.png)
